molecular formula C9H13NO2S2 B12949354 3-((1-(Thiophen-2-yl)ethyl)amino)thietane 1,1-dioxide

3-((1-(Thiophen-2-yl)ethyl)amino)thietane 1,1-dioxide

Katalognummer: B12949354
Molekulargewicht: 231.3 g/mol
InChI-Schlüssel: MEZPTENIGTZEBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((1-(Thiophen-2-yl)ethyl)amino)thietane 1,1-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Thiophen-2-yl)ethyl)amino)thietane 1,1-dioxide typically involves the reaction of thiophene derivatives with thietane dioxide under specific conditions. One common method includes the use of a condensation reaction where thiophene is reacted with an appropriate amine and thietane dioxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-((1-(Thiophen-2-yl)ethyl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 3-((1-(Thiophen-2-yl)ethyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-((1-(Thiophen-2-yl)ethyl)amino)thietane 1,1-dioxide is unique due to its combination of a thiophene ring with a thietane dioxide moiety, providing distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C9H13NO2S2

Molekulargewicht

231.3 g/mol

IUPAC-Name

1,1-dioxo-N-(1-thiophen-2-ylethyl)thietan-3-amine

InChI

InChI=1S/C9H13NO2S2/c1-7(9-3-2-4-13-9)10-8-5-14(11,12)6-8/h2-4,7-8,10H,5-6H2,1H3

InChI-Schlüssel

MEZPTENIGTZEBB-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CS1)NC2CS(=O)(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.